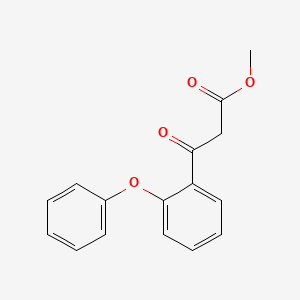

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

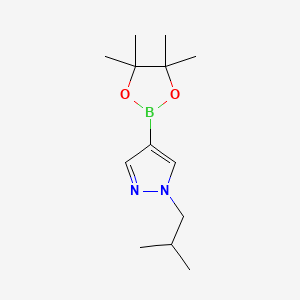

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate, also known as MOPPP, is a synthetic compound that belongs to the family of phenylpropanoids. It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .

Molecular Structure Analysis

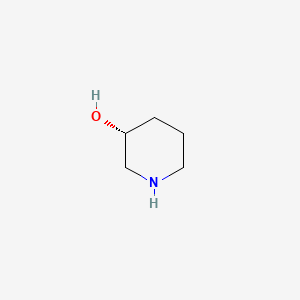

The molecular structure of Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate consists of a propanoate ester group attached to a phenyl ring, which is further connected to a phenoxy group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.科学研究应用

Enantioselective Bioreduction in Pharmaceutical Synthesis

The compound is used in the enantioselective bioreduction process to produce pharmaceutically active enantiomers. For instance, it can be converted to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the synthesis of (S)-duloxetine, a widely used antidepressant . This process is crucial because it ensures the production of the active form of the drug with high enantiomeric excess, which is essential for the drug’s efficacy and safety.

Optimization of Biotransformation Conditions

Researchers utilize Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate to optimize biotransformation conditions in microbial and enzymatic systems . This involves adjusting parameters such as pH, temperature, and substrate concentration to maximize yield and purity of the desired product. Such optimizations are fundamental in industrial biotechnology for the scalable production of pharmaceuticals.

Intermediate for Chiral Alcohol Precursors

This compound serves as a key intermediate for various chiral alcohol precursors that are pivotal in the synthesis of different stereospecific drugs . The ability to efficiently produce these intermediates from Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate is valuable for the pharmaceutical industry, as it allows for the streamlined creation of a wide range of therapeutic agents.

Study of Structure-Activity Relationships (SAR)

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate is used in SAR studies to understand how structural changes in molecules affect their biological activity . These studies are instrumental in the design of new compounds with enhanced efficacy and reduced side effects for use as fungicides or other biologically active agents.

Synthesis of Dual Inhibitors

The compound is involved in the synthesis of dual inhibitors, like duloxetine, which inhibit the reuptake of both serotonin and norepinephrine . This dual-action mechanism is beneficial

属性

IUPAC Name |

methyl 3-oxo-3-(2-phenoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)11-14(17)13-9-5-6-10-15(13)20-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFFEICICOBKHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375080 |

Source

|

| Record name | methyl 3-oxo-3-(2-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97541-70-3 |

Source

|

| Record name | methyl 3-oxo-3-(2-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)

![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)